molecular formula C10H10BClN2O2 B14091894 (2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14091894
M. Wt: 236.46 g/mol
InChI Key: ROYPRZBJYRNASK-UHFFFAOYSA-N
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Description

(2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a chloro group and a methyl-imidazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale hydroboration reactions, which are efficient and scalable. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boronic acids can undergo oxidation to form boronic esters or alcohols.

    Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms.

    Substitution: Substitution reactions, particularly Suzuki-Miyaura cross-coupling, are common, where the boronic acid reacts with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, often in the presence of bases like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or alcohols.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: Boronic acids can form reversible covalent bonds with diols, making them useful in the development of sensors and drug delivery systems.

Medicine:

    Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in cancer therapy.

Industry:

    Materials Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid moiety to the halide, forming a new carbon-carbon bond. The imidazole ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chloro and imidazole substituents.

    4-Chlorophenylboronic Acid: Lacks the imidazole substituent.

    4-(4-Methyl-1H-imidazol-1-yl)phenylboronic Acid: Lacks the chloro substituent.

Uniqueness:

Properties

Molecular Formula

C10H10BClN2O2

Molecular Weight

236.46 g/mol

IUPAC Name

[2-chloro-4-(4-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BClN2O2/c1-7-5-14(6-13-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3

InChI Key

ROYPRZBJYRNASK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(N=C2)C)Cl)(O)O

Origin of Product

United States

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